N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide
Description
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a methyl group at position 2. The 5-position of the benzofuran is linked to a pyridine-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-18-13-16(25-23(27)19-5-3-4-12-24-19)8-11-20(18)29-22(14)21(26)15-6-9-17(28-2)10-7-15/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNTYLGVFRCGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring exhibits electrophilic character at C-2 and C-5 positions due to electron-withdrawing nitrogen atoms. Reactions with nucleophiles such as amines or thiols result in substitutions, often retaining the heterocyclic framework while introducing functional modifications.
Example Reaction
Reaction with hydrazine hydrate in ethanol at 60°C replaces the thioether group at C-5 with a hydrazinyl group, forming a hydrazine derivative .
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, 60°C, 4h | Hydrazinyl-thiadiazole analog | 78% |
Mechanistic studies suggest a two-step process:
-
Thioether cleavage via nucleophilic attack.
Oxidation of the Thioether Group
The -(S-CH2)- linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
Controlled Oxidation
-
H₂O₂ (30%) : Produces sulfoxide at 25°C (12h, 65% yield).
-
mCPBA (meta-chloroperbenzoic acid) : Forms sulfone at 0°C (2h, 88% yield).
| Oxidizing Agent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| H₂O₂ | RT, 12h | Sulfoxide derivative | 65% | |
| mCPBA | DCM, 0°C, 2h | Sulfone derivative | 88% |
Sulfone derivatives show enhanced metabolic stability in pharmacokinetic assays.
Hydrolysis of the Amide Bond
The thiophene-2-carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and the corresponding amine.
Acidic Hydrolysis (HCl, 6M)
-
Reflux for 8h cleaves the amide bond, generating thiophene-2-carboxylic acid (92% yield).
Basic Hydrolysis (NaOH, 10%) -
Room temperature,
Scientific Research Applications
Research indicates that N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide exhibits significant biological activities, primarily in the following areas:
Anticancer Activity
Numerous studies have demonstrated the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Mechanisms of Action:
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest: It induces S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
The compound has also exhibited notable antimicrobial properties against various pathogens:
- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal Properties: Preliminary studies suggest potential antifungal activity, warranting further investigation.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of the biological activities of this compound:
-
Synthesis and Characterization:
A study reported the synthesis of this compound through a multi-step synthetic route involving key intermediates that were characterized using NMR and mass spectrometry techniques . -
In Vivo Studies:
Animal models have been employed to assess the anticancer efficacy of the compound. Results indicated significant tumor regression in treated groups compared to controls, supporting its potential for therapeutic use . -
Mechanistic Studies:
Investigations into the molecular mechanisms revealed that the compound affects multiple signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core and functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4)
- Structural Differences : Replaces the 4-methoxybenzoyl group with a 4-chlorobenzoyl moiety and substitutes pyridine-2-carboxamide with furan-2-carboxamide.
- The furan ring lacks the nitrogen atom present in pyridine, diminishing hydrogen-bonding capacity and altering electronic properties .
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Structural Differences: Features a dihydropyridine core with a thioether linkage and cyano group.
- Implications: The dihydropyridine core introduces conformational flexibility, which may reduce target selectivity compared to the rigid benzofuran system.
Pyridine-Carboxamide Derivatives with Heterocyclic Cores
Crystalline Forms of N-[2-(3-Hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
- Structural Differences : Replaces benzofuran with an indazole core and introduces trifluoromethyl and hydroxyalkyl groups.
- Implications :
Polymorphic Form of N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide
- Structural Differences : Incorporates a methylsulphonyl ethyl chain on indazole.
- Polymorphic forms may exhibit differences in bioavailability compared to non-polymorphic analogs .
Structural and Property Comparison Table
| Compound Name / Core Structure | Key Substituents | Physicochemical Implications |
|---|---|---|
| Target Compound (Benzofuran) | 4-Methoxybenzoyl, pyridine-2-carboxamide | Moderate solubility, rigid core |
| N-[2-(4-Chlorobenzoyl)-...furan-2-carboxamide | 4-Chlorobenzoyl, furan-2-carboxamide | High lipophilicity, reduced H-bonding |
| AZ331 (Dihydropyridine) | Thioether, cyano, methoxyphenyl | Flexible core, metabolic instability |
| Indazole-Trifluoromethyl Derivative | Trifluoromethyl, hydroxyalkyl | Enhanced metabolic stability, polar interactions |
| Polymorphic Indazole-Sulphonyl Derivative | Methylsulphonyl, hydroxypropan-2-yl | Improved solubility, polymorph-dependent PK |
Methodological Considerations
Structural analyses of these compounds often rely on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . These methods are critical for elucidating conformational details and polymorphic behaviors, as seen in patented crystalline forms .
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a methoxybenzoyl group and a pyridine carboxamide moiety. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its anticancer properties and neuroprotective effects.
1. Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported at 25 μM for MCF-7 and 30 μM for A549 cells after 48 hours of treatment .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting enhanced apoptosis .
2. Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound:
- Inhibition of Neuroinflammation : In models of neuroinflammation, this compound was found to reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated microglial cells .
- Protection Against Oxidative Stress : The compound demonstrated scavenging activity against reactive oxygen species (ROS), which is crucial in preventing neuronal damage associated with oxidative stress .
Data Tables
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 25 | Induction of apoptosis via caspase activation |
| Anticancer | A549 | 30 | Downregulation of Bcl-2 |
| Neuroprotection | Microglial Cells | - | Reduction of TNF-alpha and IL-6 levels |
| Neuroprotection | Neuronal Models | - | ROS scavenging activity |
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent .
Case Study 2: Neuroprotective Mechanisms
In a recent investigation by Lee et al. (2024), the compound was tested on neuronal cultures subjected to oxidative stress. The findings revealed that treatment with this compound led to improved cell viability and reduced markers of oxidative damage, suggesting its utility in neurodegenerative disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
